YAP-TEAD Inhibitor 1 (Peptide 17)

Beschreibung

BenchChem offers high-quality YAP-TEAD Inhibitor 1 (Peptide 17) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about YAP-TEAD Inhibitor 1 (Peptide 17) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

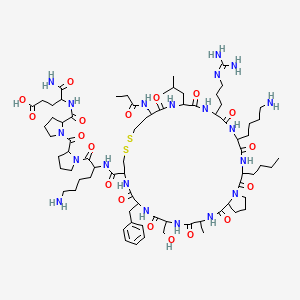

5-amino-4-[[1-[1-[6-amino-2-[[6-(4-aminobutyl)-24-benzyl-3-butyl-9-[3-(diaminomethylideneamino)propyl]-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-15-(propanoylamino)-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H122N20O18S2/c1-6-8-22-50-72(111)93-35-17-26-56(93)70(109)82-44(5)62(101)91-54(41-96)68(107)90-53(40-45-20-10-9-11-21-45)67(106)92-55(69(108)88-51(24-13-15-33-77)73(112)95-37-19-28-58(95)74(113)94-36-18-27-57(94)71(110)84-46(61(78)100)29-30-60(98)99)42-115-114-38-31-49(83-59(97)7-2)65(104)89-52(39-43(3)4)66(105)86-48(25-16-34-81-75(79)80)63(102)85-47(64(103)87-50)23-12-14-32-76/h9-11,20-21,43-44,46-58,96H,6-8,12-19,22-42,76-77H2,1-5H3,(H2,78,100)(H,82,109)(H,83,97)(H,84,110)(H,85,102)(H,86,105)(H,87,103)(H,88,108)(H,89,104)(H,90,107)(H,91,101)(H,92,106)(H,98,99)(H4,79,80,81) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHMKSDMZWAHCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCN=C(N)N)CC(C)C)NC(=O)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)N)CC5=CC=CC=C5)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H122N20O18S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1656.0 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action for YAP-TEAD Inhibitor 1 (Peptide 17)

Executive Summary

YAP-TEAD Inhibitor 1 , commonly referred to in literature as Peptide 17 , is a rationally designed, cyclic peptidomimetic inhibitor that targets the protein-protein interaction (PPI) between Yes-Associated Protein (YAP) and the Transcriptional Enhancer Factor TEAD.

Unlike broad-spectrum small molecules (e.g., Verteporfin), Peptide 17 is a high-affinity, competitive antagonist (

This guide details the structural pharmacology of Peptide 17, its binding kinetics, and validated protocols for its assessment in drug discovery workflows.

Structural Mechanism of Action

The Target: YAP-TEAD Interface 3

The interaction between YAP and TEAD is extensive, burying approximately 3,500 Ų of surface area distributed across three distinct interfaces.

-

Interface 1: An antiparallel

-sheet interaction. -

Interface 2: An

-helix interaction (LxxLF motif). -

Interface 3 (The

-loop): The most critical determinant for high-affinity binding.[1] Residues 86–100 of human YAP form a twisted coil that inserts deep into a hydrophobic pocket on TEAD.[2][3]

Structural Engineering of Peptide 17

Peptide 17 is not a simple fragment of YAP; it is a hyper-optimized analogue of the YAP(84–100) sequence. Its high potency stems from three specific chemical modifications designed by Zhang et al. (2014) :

-

Conformational Constraint (Cyclization):

-

Native YAP: The

-loop is stabilized by a cation- -

Peptide 17 Modification: This weak non-covalent interaction is replaced by a covalent disulfide bridge (Cys-Cys). This locks the peptide into the bioactive

-conformation, significantly reducing the entropic penalty of binding.

-

-

Hydrophobic Optimization (The "Warhead"):

-

Native YAP:Met86 fits into a hydrophobic sub-pocket on TEAD.[1]

-

Peptide 17 Modification: Met86 is substituted with 3-chlorophenylalanine (Phe(3-Cl)) .[3] The chlorine atom fills the hydrophobic cavity more completely than the native methionine sulfur, creating a "lock-and-key" fit that boosts potency by over 10-fold.

-

-

Stability Enhancements:

-

Leu91 is replaced by Norleucine (Nle) to prevent oxidation while maintaining hydrophobicity.

-

Asp94 is mutated to Alanine (D94A) , a change identified via alanine scanning to improve interface compatibility.[3]

-

Binding Kinetics Data

The following table summarizes the quantitative advantage of Peptide 17 over native YAP fragments.

| Compound | Sequence Origin | Modification | ||

| YAP(50–171) | Native (Long) | None | 40 nM | ~50 nM |

| YAP(84–100) | Native (Short) | None | > 10 | 37 |

| Peptide 17 | Engineered | Cyclic, Phe(3-Cl), Nle | 15 nM | 25 nM |

Key Insight: Peptide 17 achieves higher affinity (15 nM) than the much longer native YAP protein fragment (40 nM), proving that the optimized

-loop is the thermodynamic driver of the interaction.

Pathway Visualization

The following diagram illustrates the Hippo signaling cascade and the precise intervention point of Peptide 17.

Figure 1: Mechanism of Action. Peptide 17 enters the nucleus and competitively binds TEAD at Interface 3, preventing the formation of the active YAP-TEAD transcriptional complex.

Experimental Protocols for Validation

To validate the activity of Peptide 17 in your specific model system, use the following self-validating protocols.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To quantitatively determine the

Reagents:

-

Tracer: FAM-labeled YAP(84–100) peptide (Sequence: FAM-Ac-VPMR...). Concentration: 10 nM.

-

Protein: Recombinant Human TEAD1 (YBD domain). Concentration:

of tracer (approx. 50–100 nM). -

Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

Workflow:

-

Master Mix Prep: Prepare a solution containing TEAD1 protein and FAM-Tracer in the assay buffer.

-

Validation Check: Ensure the protein concentration is sufficient to bind ~50–80% of the tracer in the absence of inhibitor (check via a pre-run titration).

-

-

Inhibitor Titration: Prepare a serial dilution of Peptide 17 (e.g., from 10

M down to 0.1 nM) in DMSO. -

Incubation: Add 1

L of Peptide 17 dilution to 49 -

Equilibration: Incubate for 30–60 minutes at room temperature in the dark.

-

Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot mP (milli-polarization) vs. log[Peptide 17]. Fit to a sigmoidal dose-response curve to calculate

.

Protocol B: Luciferase Reporter Assay (Cellular Activity)

Purpose: To verify functional inhibition of YAP-dependent transcription in live cells.

Reagents:

-

Cells: HEK293T or MDA-MB-231 (High YAP activity).

-

Plasmids:

-

Reporter: 8xGTIIC-Luciferase (contains 8 TEAD binding sites).

-

Control: Renilla Luciferase (constitutive, for normalization).

-

Optional: YAP-S127A vector (constitutively active YAP) to drive high signal.

-

Workflow:

-

Transfection (Day 1): Co-transfect cells with 8xGTIIC-Luc and Renilla plasmids using Lipofectamine.

-

Treatment (Day 2): 24 hours post-transfection, treat cells with Peptide 17.

-

Dose Range: 0.1

M, 1 -

Note: Peptide 17 has moderate cell permeability due to cyclization, but high concentrations or electroporation may be required for robust effects compared to small molecules.

-

-

Lysis & Detection (Day 3): 24 hours post-treatment, lyse cells using Passive Lysis Buffer.

-

Measurement: Use a Dual-Luciferase assay kit. Measure Firefly (GTIIC) and Renilla signals.

-

Calculation: Calculate Relative Light Units (RLU) = Firefly / Renilla. Normalize to DMSO control.

-

Success Criterion: A dose-dependent decrease in RLU indicates successful disruption of the YAP-TEAD complex.

-

Challenges and Considerations

While Peptide 17 is a potent chemical probe, researchers must be aware of specific limitations:

-

Cell Permeability: Although cyclization improves stability and permeability compared to linear peptides, Peptide 17 is still a large molecule (~2 kDa). For in vivo or cellular assays, high concentrations (micromolar range) are often necessary to achieve intracellular saturation.

-

Selectivity: Peptide 17 targets the conserved hydrophobic pocket of TEADs. It is generally pan-TEAD active (TEAD1–4) due to the high sequence homology of the YBD across the family.

-

Stability: The disulfide bond is susceptible to reduction in the highly reducing intracellular environment (high glutathione), potentially opening the ring and reducing affinity over time.

References

-

Zhang, Z., et al. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction." ACS Medicinal Chemistry Letters, 5(9), 993–998.

- Significance: The primary source defining Peptide 17, its sequence modifications (Phe(3-Cl), Nle, Cys-bridge), and binding affinity ( = 15 nM).

- Zhou, Z., et al. (2015). "The YAP–TEAD interaction is a validated therapeutic target for lung cancer." ACS Medicinal Chemistry Letters. (Note: Often cited alongside Zhang for "Super-TDU", distinct from Peptide 17).

-

Pobbati, A. V., & Hong, W. (2020). "Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex." Molecules, 25(24), 6001.

- Significance: A comprehensive review comparing Peptide 17 with other inhibitors like Verteporfin and VGLL4 mimetics.

- Hau, J. C., et al. (2018). "Structure-based design of potent linear peptide inhibitors of the YAP-TEAD protein-protein interaction." Protein Engineering, Design and Selection. Significance: Discusses the structural thermodynamics of the -loop which Peptide 17 mimics.

Sources

Peptide 17 YAP-TEAD interaction inhibitor structure

An in-depth technical guide engineered for researchers, structural biologists, and drug development professionals investigating the Hippo signaling pathway and targeted protein-protein interaction (PPI) inhibitors.

Executive Summary

The Hippo signaling pathway is a critical regulator of tissue homeostasis, organ size, and apoptosis. Dysregulation of this pathway—often manifesting as the nuclear accumulation of the Yes-associated protein (YAP)—is a ubiquitous driver of human tumorigenesis, particularly in lung, gastric, and ovarian cancers[1][2]. In the nucleus, YAP lacks intrinsic DNA-binding activity and must complex with Transcriptional Enhancer Factor Domain (TEAD) family transcription factors to drive oncogenic gene expression (e.g., CTGF, Cyr61)[1].

Because the YAP-TEAD protein-protein interaction (PPI) is the obligate node for YAP-driven oncogenesis, it represents a high-value therapeutic target. Peptide 17 is a rationally designed, 17-mer macrocyclic peptide that acts as a potent, competitive disruptor of the YAP-TEAD interaction[3]. Exhibiting an IC50 of 25 nM and a dissociation constant (

Mechanistic Foundation: The YAP-TEAD Interface

The YAP-TEAD interaction is characterized by an extensive surface area, making it notoriously difficult to drug with traditional small molecules. The YAP TEAD-binding domain (TBD) is natively unfolded but adopts a highly structured conformation upon binding the globular TEAD YAP-binding domain (YBD)[4]. This binding occurs across three distinct interfaces:

-

Interface 1: An anti-parallel

-sheet that contributes minimally to overall binding affinity[5]. -

Interface 2: An

-helix that slots into a TEAD helix-turn-helix pocket[5]. -

Interface 3 (The Ω-loop): A twisted-coil structure (YAP residues 86–100) that fits deeply into a hydrophobic pocket on the TEAD surface. This interface is the primary driver of binding affinity and the focal point for PPI inhibitor design[4][5].

Crucial to the stability of the wild-type Interface 3 Ω-loop are three hydrophobic core residues (Met86, Leu91, and Phe95) and a native cation-

Rational Design & Structural Optimization of Peptide 17

The development of Peptide 17 from the wild-type YAP sequence is a masterclass in rational, structure-based drug design. The evolution followed a strict causality-driven workflow:

-

Sequence Truncation: The wild-type YAP TBD (residues 50–171) binds TEAD1 with a

of 40 nM[2]. Truncation to isolate Interface 3 (YAP84–100) yielded a weak linear inhibitor (IC50 = 37 -

Hydrophobic Optimization (Non-Natural Amino Acids): To increase pocket affinity, an alanine scan and subsequent non-natural amino acid substitutions were performed. Met86 was replaced with meta-chloro phenylalanine (Phe(3-Cl)), which drastically improved potency by filling a deep hydrophobic sub-pocket[6]. Leu91 was substituted with norleucine (Nle) to optimize aliphatic packing[7].

-

Macrocyclization via Asymmetric Disulfide Bridging: To overcome the entropic penalty of the linear peptide, researchers replaced the native Arg87-Phe96 cation-

interaction with a covalent disulfide bridge[4]. Crucially, standard cysteine-cysteine bridging caused ring strain. By substituting Arg87 with Homocysteine (Hcy) and Phe96 with Cysteine (Cys), the extra methylene group in Hcy perfectly bridged the ~5 Å gap, structurally locking the active Ω-loop conformation without distorting the backbone[2][8].

Table 1: Evolution of YAP-TEAD Inhibitory Peptides

| Peptide Designation | Sequence / Key Modifications | IC50 ( | |

| Wild-Type YAP (50-171) | Native TBD | N/A | 40 |

| YAP (84-100) | Native Interface 3 | 37.0 | N/A |

| Peptide 17 | Ac-VP-{Phe(3-Cl)}-{Hcy}-LRK-{Nle}-PASFCKPPE-NH2 (Cyclic) | 0.025 | 15 |

(Data synthesized from Zhang et al., 2014[2][8])

Caption: Figure 1: Rational structural evolution from wild-type YAP to the macrocyclic Peptide 17.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems for the synthesis and evaluation of Peptide 17.

Protocol 1: Synthesis and Macrocyclization of Peptide 17

Causality Note: Rink Amide resin is utilized to yield a C-terminal amide, protecting the peptide from rapid exopeptidase degradation in biological assays.

-

Solid-Phase Peptide Synthesis (SPPS): Synthesize the linear sequence Ac-VP-{Phe(3-Cl)}-{Hcy}-LRK-{Nle}-PASFCKPPE-NH2 on Rink Amide AM resin using standard Fmoc chemistry. Use HATU/DIPEA for coupling, ensuring double coupling for sterically hindered non-natural amino acids (Phe(3-Cl) and Nle).

-

Cleavage: Cleave the peptide from the resin and globally deprotect side chains using a cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Precipitate in cold diethyl ether.

-

Macrocyclization (Self-Validating Step): Dissolve the crude linear peptide in a highly dilute buffer (0.1 M

, pH 8.0) at a concentration of <0.5 mg/mL. Causality: High dilution thermodynamically favors intramolecular disulfide bond formation over intermolecular oligomerization. Stir open to air for 24–48 hours. -

Validation: Monitor cyclization via LC-MS. A successful oxidation is validated by a precise mass shift of -2.0 Da (loss of two protons).

-

Purification: Purify the cyclic peptide via preparative RP-HPLC to >95% purity[9].

Protocol 2: YAP-TEAD Competitive Fluorescence Polarization (FP) Assay

Causality Note: FP is chosen over ELISA because it measures binding in solution at equilibrium, preventing artifacts caused by protein immobilization onto plastic surfaces.

-

Tracer Preparation: Utilize a FITC-labeled wild-type YAP peptide as the fluorescent tracer.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (to prevent non-specific aggregation), and 1 mM DTT.

-

Incubation: In a black 384-well microplate, combine 50 nM GST-TEAD1 (YBD) with 10 nM FITC-YAP tracer. Add serial dilutions of Peptide 17 (from 10

M down to 0.1 nM). -

Equilibration & Reading: Incubate in the dark for 30 minutes at room temperature. Measure parallel and perpendicular fluorescence (Ex: 485 nm, Em: 535 nm).

-

Validation & Analysis: Calculate the Z'-factor using DMSO-only (negative control) and 10

M unlabeled WT YAP (positive control). A Z'-factor > 0.6 validates the assay. Fit the millipolarization (mP) values to a 4-parameter logistic curve to derive the IC50[7].

Pharmacological Translation and Efficacy

Peptide 17 has demonstrated profound efficacy in preclinical in vitro models. By competitively occupying Interface 3 of TEAD, Peptide 17 physically displaces endogenous YAP[1]. In lung carcinoma models (e.g., LLC and PC-9 cells), the exogenous introduction of Peptide 17 efficiently disrupts the YAP-TEAD4 complex (

Caption: Figure 2: Hippo-YAP signaling pathway and the targeted intervention by Peptide 17.

Conclusion

Peptide 17 stands as a benchmark in peptidomimetic drug design. By leveraging non-natural amino acids to maximize hydrophobic pocket interactions and utilizing an asymmetric homocysteine-cysteine disulfide bridge to perfectly mimic a native cation-

References

-

Zhang, Z., et al. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction." ACS Medicinal Chemistry Letters. Available at:[Link]

-

Pobbati, A. V., et al. (2021). "YAP-TEAD Interaction Disruptors." Encyclopedia MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. YAP-TEAD Interaction Disruptors | Encyclopedia MDPI [encyclopedia.pub]

- 6. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. adooq.com [adooq.com]

Rational Design and Validation of YAP-TEAD Interface 3 Cyclic Peptidomimetics

An In-Depth Technical Guide for Drug Development Professionals

The YAP-TEAD Complex and the Interface 3 Hotspot

The Hippo signaling pathway is a master regulator of organ size and cell proliferation. Its dysregulation is a hallmark of numerous malignancies, making it a highly attractive target for oncology drug development[1]. The oncogenic potential of this pathway is primarily mediated by the protein-protein interaction (PPI) between the Yes-associated protein (YAP) co-activator and the TEA domain (TEAD) family of transcription factors[2].

Structural biology reveals that the natively unfolded YAP TEAD-binding domain (TBD) becomes highly structured upon binding, wrapping around the globular TEAD YAP-binding domain (YBD) via three distinct interfaces[1]:

-

Interface 1: A weak anti-parallel β-sheet that contributes minimally to overall affinity[2].

-

Interface 2: An α-helix that slots into a TEAD pocket via a modified LxxLF motif[2].

-

Interface 3 (The Ω-loop): A twisted-coil region (YAP residues 86–100) that fits deeply into a hydrophobic pocket on the TEAD surface[2].

Interface 3 is the most critical driver of binding affinity and the primary hotspot for PPI disruptor design[2]. Within this Ω-loop, three hydrophobic core residues (M86, L91, F95) anchor the peptide, while a native cation-π interaction between Arg87 and Phe96 stabilizes the loop's geometry[2]. This structural quirk presents a unique opportunity for pharmacological intervention via macrocyclic constraint.

Diagram 1: YAP-TEAD binding interfaces and competitive inhibition by Peptide 17 at Interface 3.

Rational Design of Peptide 17: Engineering Causality

Linear peptides often suffer from high entropic penalties upon target binding, rendering them poor therapeutics. To engineer a potent Interface 3 inhibitor, researchers utilized a structure-based macrocyclization strategy to pre-organize the peptide into its active Ω-loop conformation[1].

Step 1: Truncation The parent sequence (YAP81-100) was truncated to YAP84-100 (VPMRLRKLPDSFFKPPE). Removing the dispensable N-terminal residues yielded a baseline weak inhibitor (IC50 = 37 μM)[1].

Step 2: Macrocyclization via Disulfide Bridging The native Arg87-Phe96 cation-π interaction was replaced with a covalent disulfide bridge. Expert Insight: Simply mutating both residues to Cysteine creates a ring that is too small, distorting the Ω-loop. By substituting Arg87 with Homocysteine (Hcy) and Phe96 with Cysteine (Cys), the resulting ring size perfectly mimicked the native geometry, boosting potency 5-fold over the linear precursor[1].

Step 3: Residue-Level Optimization

-

M86 to 3-Cl-Phe: Methionine 86 was replaced with meta-chloro-phenylalanine. The chlorine atom optimally fills a deep sub-pocket in TEAD, vastly improving hydrophobic packing compared to the native methionine[1].

-

L91 to Nle: Leucine 91 was substituted with Norleucine (Nle) to eliminate steric clashes and enhance hydrophobic interactions[1].

-

D93 to Ala: An alanine scan revealed that neutralizing the aspartic acid at position 93 removed an unfavorable electrostatic repulsion, further improving binding affinity[1].

The culmination of these modifications is Peptide 17 (Sequence: VP{3-Cl-Phe}{Hcy}LRK{Nle}PASFCKPPE, cyclic Hcy87-Cys96), a highly potent inhibitor that binds TEAD1 stronger than the native YAP50-171 domain[1].

Quantitative Affinity & Inhibitory Data

The stepwise optimization of the Interface 3 sequence demonstrates a clear structure-activity relationship (SAR). The table below summarizes the causality of these modifications on biochemical potency.

| Peptide Designation | Sequence / Key Modifications | IC50 (μM) | Kd (nM) |

| YAP81-100 | PQTVPMRLRKLPDSFFKPPE (Native) | ~49.0 | N/A |

| YAP84-100 | VPMRLRKLPDSFFKPPE (Truncated) | 37.0 | N/A |

| Peptide 3 | Hcy87, Cys96 (Disulfide cyclic constraint) | ~7.4 | N/A |

| Peptide 17 | 3-Cl-Phe86, Hcy87, Nle91, Ala93, Cys96 | 0.025 | 15.0 |

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of YAP-TEAD disruptors requires orthogonal, self-validating assays. Below are the definitive protocols for biochemical and cellular validation.

Protocol A: Fluorescence Polarization (FP) Assay for Target Engagement

This assay relies on the displacement of a fluorescently labeled YAP probe by the cyclic peptide.

1. Reagent Preparation:

-

Protein: Purify the YAP Binding Domain of TEAD4 (TEAD4-YBD)[3]. Causality: Using the isolated YBD rather than full-length TEAD prevents aggregation and eliminates background binding from the DNA-binding domain.

-

Probe: Synthesize a TMR-labeled YAP peptide probe (N-terminal tetramethylrhodamine linked to the YAP Ω-loop)[3]. Causality: TMR (emission ~590 nm) is chosen over FITC to avoid auto-fluorescence interference from biological buffers and small-molecule libraries.

2. Assay Setup (Critical Step):

-

Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20.

-

Self-Validating Constraint:Do NOT include reducing agents (e.g., DTT, TCEP) in the primary assay buffer. Because Peptide 17 relies on a disulfide bond, reducing agents will linearize the peptide, destroying its cyclic constraint. Include a control well with 1 mM TCEP; a subsequent drop in Peptide 17 potency validates that the macrocycle is the true driver of affinity.

3. Execution & Analysis:

-

Add 50 nM TMR-YAP probe to a 384-well black opaque microplate[3].

-

Add TEAD4-YBD at a concentration near its Kd (e.g., ~186 nM) to achieve ~80% bound probe[3].

-

Titrate Peptide 17 from 10 μM down to 0.1 nM (3-fold dilution series).

-

Read on a microplate reader in FP mode. Calculate millipolarization (mP) and fit to a 4-parameter logistic curve to derive the IC50.

Diagram 2: Fluorescence Polarization (FP) assay workflow for validating YAP-TEAD inhibitors.

Protocol B: Luciferase Reporter Assay for Cellular Efficacy

To prove that the biochemical disruption translates to transcriptional silencing in cells.

1. Cell Line & Transfection:

-

Culture NCI-H2052 cells (a mesothelioma line with NF2/LATS2 alterations, rendering it highly YAP-dependent)[4].

-

Co-transfect an 8xGTIIC-luciferase reporter plasmid (containing 8 tandem repeats of the TEAD binding sequence to amplify the signal window) and a Renilla luciferase plasmid (for normalization)[4].

2. Treatment & Measurement:

-

Expert Insight: Native Peptide 17 is a 17-mer with poor membrane permeability. For cellular assays, the peptide must be synthesized with an N-terminal cell-penetrating tag (e.g., TAT sequence) or delivered via lipid nanoparticles.

-

Treat cells with the permeable Peptide 17 construct for 24-48 hours.

-

Lyse cells and measure using a Dual-Luciferase Reporter Assay System.

-

Self-Validating Constraint: Normalize Firefly signals to Renilla signals. This ensures that the observed reduction in YAP-TEAD activity is due to specific transcriptional silencing, not generalized peptide cytotoxicity[4].

References

1.[1] Title: Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction | ACS Medicinal Chemistry Letters - ACS Publications Source: acs.org URL:

2.[2] Title: YAP-TEAD Interaction Disruptors | Encyclopedia MDPI Source: encyclopedia.pub URL:

3.[3] Title: A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Publishing Source: rsc.org URL:

4.[4] Title: TEAD-Independent Cell Growth of Hippo-Inactive Mesothelioma Cells: Unveiling Resistance to TEAD Inhibitor K-975 through MYC Signaling Activation - AACR Journals Source: aacrjournals.org URL:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. YAP-TEAD Interaction Disruptors | Encyclopedia MDPI [encyclopedia.pub]

- 3. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]

- 4. aacrjournals.org [aacrjournals.org]

Mechanistic Divergence: Structural Constraints vs. Allosteric Degradation

Deconstructing YAP-TEAD Disruption: A Comparative Analysis of Peptide 17 and Verteporfin Potency

Executive Summary The Hippo signaling pathway's downstream effectors, Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factor family, form a critical oncogenic complex that drives cell proliferation, stemness, and tumor progression[1]. Historically, targeting this protein-protein interaction (PPI) has been considered "undruggable" due to the expansive and relatively flat topography of the binding interface[1]. This technical guide provides a rigorous comparative analysis of two leading YAP-TEAD disruptors: Peptide 17 , a rationally engineered macrocyclic peptide, and Verteporfin , a repurposed small-molecule photosensitizer.

Peptide 17: Precision Interface Blockade Peptide 17 is a highly potent, 17-mer cyclic peptide designed to competitively occupy interface 3 of the TEAD1 protein[1]. Its development was rooted in a truncation study of the native YAP interface, which initially yielded a weak inhibitor (IC50 = 37 μM)[1]. Through systematic alanine scanning, researchers identified a critical beneficial mutation (D94A)[1]. The true breakthrough in potency, however, was achieved by replacing a native cation−π interaction with an optimized disulfide bridge[1]. This structural modification provided rigid conformational constraint, locking the peptide into an optimal binding geometry that mimics the natively unfolded YAP TEAD-binding domain once it wraps around TEAD's globular structure[1]. Consequently, Peptide 17 acts as a direct, competitive PPI inhibitor that physically occludes YAP from binding TEAD.

Verteporfin: Allosteric Disruption and Degradation In contrast, Verteporfin (VP) is a benzoporphyrin derivative originally utilized in photodynamic therapy for macular degeneration[2][3]. Unlike Peptide 17, Verteporfin does not bind to TEAD; instead, it binds directly to the conserved TEAD interaction domain on YAP itself[4]. This binding alters YAP's conformation, effectively disrupting its ability to interact with TEAD[4]. Furthermore, Verteporfin actively induces the degradation of YAP and its paralog TAZ, preventing their nuclear accumulation and subsequent transcriptional transactivation[4]. Verteporfin has also been shown to enhance the trypsin cleavage of YAP (EC50 = 100 nM), highlighting its ability to destabilize the protein structurally[5].

Quantitative Potency & Affinity Metrics

To accurately evaluate these inhibitors, researchers must distinguish between biochemical affinity (Kd) and cellular phenotypic potency (IC50). The following table synthesizes the quantitative data for both compounds.

| Metric | Peptide 17 | Verteporfin |

| Molecular Class | Macrocyclic 17-mer Peptide | Benzoporphyrin Small Molecule |

| Primary Target | TEAD1 (Interface 3)[1] | YAP (TEAD-interaction domain)[4] |

| Mechanism of Action | Competitive PPI Blockade[1] | Conformational alteration & Degradation[4] |

| Biochemical Affinity (Kd) | 15 nM (to TEAD1)[1] | N/A (Binds YAP dynamically) |

| Biochemical IC50/EC50 | 25 nM (PPI Inhibition)[1] | 100 nM (Enhances YAP cleavage)[5] |

| Cellular IC50 (Viability) | Dose-dependent (low micromolar)[6] | 0.5 μg/mL (~0.7 μM) to 17.92 μM[3][4] |

| Clinical Status | Preclinical / Research Tool[7] | FDA-Approved (Repurposed)[8] |

Visualizing the Intervention Architecture

YAP-TEAD Signaling Pathway and Divergent Inhibitor Intervention Points.

Self-Validating Experimental Workflows

When evaluating YAP-TEAD inhibitors, researchers must avoid a common pitfall: assuming that a reduction in cell viability is solely due to YAP inhibition. Verteporfin, for instance, can induce reactive oxygen species and inhibit autophagy independently of YAP[2][5]. Therefore, establishing a self-validating system is mandatory. The causality of the workflow is designed so that each step validates the previous one: physical disruption (Co-IP) must precede and correlate with transcriptional silencing (RT-qPCR), which must subsequently drive the phenotypic outcome (Viability/Condensate dissolution).

Self-Validating Experimental Workflow for YAP-TEAD Inhibitors.

Step-by-Step Methodologies

Protocol A: Validating Physical Disruption via Co-Immunoprecipitation (Co-IP) Causality: This step proves the drug physically breaks the YAP-TEAD complex before downstream effects occur[4].

-

Seed target cells (e.g., OVCAR3 or U-2 OS) in 10 cm dishes and culture until 80% confluent[3][9].

-

Treat cells with Peptide 17 (e.g., 25-100 nM) or Verteporfin (e.g., 0.5-10 μM) for 4 to 24 hours[1][3].

-

Lyse cells using non-denaturing NP-40 buffer supplemented with protease and phosphatase inhibitors to preserve native PPIs.

-

Incubate 500 μg of total protein lysate with 2 μg of anti-TEAD1 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads for 2 hours, wash three times with lysis buffer, and elute using SDS sample buffer.

-

Perform Western blotting and probe for YAP. A successful inhibitor will show a stark reduction in co-precipitated YAP compared to the vehicle control[4].

Protocol B: Validating Transcriptional Silencing via RT-qPCR Causality: Confirms that the physical separation of YAP and TEAD successfully halts the transcription of specific oncogenes[3].

-

Extract total RNA using TRIzol reagent 24 hours post-treatment.

-

Synthesize cDNA using a high-capacity reverse transcription kit.

-

Perform qPCR using primers specific for established YAP-TEAD targets: CTGF, Cyr61, and SOX9[3][4].

-

Normalize expression against a housekeeping gene (e.g., GAPDH). A valid YAP inhibitor will downregulate these targets in a dose-dependent manner[3].

Protocol C: Phenotypic Validation via Live-Cell Imaging of YAP Condensates Causality: YAP forms biomolecular condensates to concentrate transcription factors; disrupting these condensates proves real-time functional inhibition[9].

-

Engineer cells to express YAP-HaloTag and plate them in glass-bottom imaging dishes[9].

-

Induce YAP condensate formation using hyperosmotic stress (e.g., sorbitol)[9].

-

Administer Peptide 17 or Verteporfin and perform time-lapse confocal microscopy.

-

Quantify the number and size of YAP condensates. Effective disruption of YAP-TEAD by Peptide 17 or Verteporfin will rapidly dissolve these condensates within 30 minutes, confirming that TEAD1 interaction is necessary for condensate stability[9].

Translational Outlook

While both Peptide 17 and Verteporfin effectively neutralize the oncogenic YAP-TEAD axis, their pharmacological profiles dictate different experimental and clinical utilities. Peptide 17 offers unparalleled biochemical precision (IC50 = 25 nM) and serves as an elite tool for isolating TEAD1-specific mechanisms[1]. Verteporfin, while exhibiting a broader, multi-targeted profile with lower biochemical affinity, benefits from established clinical pharmacokinetics, making it a powerful candidate for rapid translational repurposing in YAP-driven tumors[8].

References

-

Zhang, Z., et al. "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction." ACS Medicinal Chemistry Letters. 1

-

Vigneswaran, K., et al. "YAP/TAZ Transcriptional Coactivators Create Therapeutic Vulnerability to Verteporfin in EGFR-mutant Glioblastoma." Clinical Cancer Research.4

-

"Verteporfin | Hippo and YAP/TAZ Signaling." Tocris Bioscience. 5

-

"Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer." OncoTargets and Therapy (PMC). 3

-

"YAP condensates are highly organized hubs for YAP/TEAD transcription." bioRxiv.9

-

"Peptide 17, an inhibitor of YAP/TEAD4 pathway, mitigates lung cancer malignancy." ResearchGate. 6

-

"YAP-TEAD-IN-1 (Peptide 17) | Buy from Supplier AdooQ®." AdooQ BioScience. 7

-

"YAP/TAZ-TEAD Inhibitor, Gene." MedChemExpress.2

-

"Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models." PMC. 8

Sources

- 1. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Verteporfin | Hippo and YAP/TAZ Signaling | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. adooq.com [adooq.com]

- 8. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Technical Whitepaper: Characterization and Application of YAP-TEAD Inhibitor 1 (Cyclic Peptide Mimetic)

[1]

1Executive Summary

YAP-TEAD Inhibitor 1 (often cataloged as Peptide 17) is a synthetic, 17-mer cyclic peptide designed to disrupt the protein-protein interaction (PPI) between Yes-Associated Protein (YAP) and the Transcriptional Enhancer Associate Domain (TEAD) family of transcription factors.[1]

Unlike early small molecules (e.g., Verteporfin) which suffered from promiscuity and low affinity, Inhibitor 1 mimics the native

This guide details the structural basis of this affinity, provides step-by-step protocols for validating the 15 nM

Structural Biology & Mechanistic Basis

The YAP-TEAD interface is a surface-mediated interaction spanning three distinct sub-interfaces. Small molecule inhibition has historically been difficult because the binding surface is large (

The -Loop Mimicry

YAP-TEAD Inhibitor 1 functions by competitively occupying Interface 3 , the hydrophobic pocket on the TEAD surface that normally accommodates the YAP

-

Sequence: Ac-Val-Pro-Phe(3-Cl)-Hcy-Leu-Arg-Lys-Nle-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH2[1]

-

Critical Modifications:

-

Macrocyclization: A disulfide bond between Homocysteine (Hcy) at position 4 and Cysteine (Cys) at position 13 constrains the peptide into a bioactive conformation, reducing the entropic penalty of binding.

-

Hydrophobic Packing: The mutation of Phenylalanine to 3-Chloro-Phenylalanine (Phe(3-Cl)) increases van der Waals contacts within the hydrophobic pocket of TEAD, directly contributing to the sub-20 nM affinity.[1]

-

Signaling Pathway Context

The inhibitor prevents the formation of the YAP-TEAD transcriptional complex, thereby silencing downstream oncogenic targets such as CTGF, CYR61, and AXL.[2]

Caption: The Hippo signaling cascade illustrating the competitive inhibition of the YAP-TEAD complex formation by Inhibitor 1.

Comparative Binding Data

The following table summarizes the binding kinetics of Inhibitor 1 relative to native sequences and first-generation small molecules.

| Compound | Class | Binding Affinity ( | Assay Method | Status |

| YAP-TEAD Inhibitor 1 | Cyclic Peptide | 15 nM | SPR / FP | Reference Standard |

| Native YAP (50-171) | Protein Fragment | 40 nM | SPR | Endogenous Ligand |

| Verteporfin | Small Molecule | ~micromolar | Co-IP | Promiscuous / Tool |

| K-975 | Covalent Inhibitor | < 10 nM (IC50) | Reporter Assay | Preclinical |

Validation Protocol: Fluorescence Polarization (FP)

Fluorescence Polarization is the industry standard for verifying the

Reagents Required

-

Tracer: FAM-labeled YAP peptide (residues 60-100).[1] Concentration: 10 nM.[3]

-

Protein: Recombinant Human TEAD1 (YAP-binding domain, residues 209-426).[1]

-

Test Compound: YAP-TEAD Inhibitor 1 (dissolved in DMSO).

-

Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.[1]

Step-by-Step Methodology

-

Tracer Validation (

of Probe):-

Titrate TEAD1 protein (0 nM to 2

M) against a fixed concentration of FAM-YAP tracer (10 nM). -

Plot mP (milli-polarization) vs. [TEAD1].

-

Success Criterion: A sigmoidal curve reaching saturation. The concentration of TEAD1 yielding 50% max mP is the

of the probe.

-

-

Inhibitor 1 Competition Assay (

Determination):-

Master Mix: Prepare buffer containing FAM-YAP tracer (10 nM) and TEAD1 protein at a concentration equal to its

(approx. 50 nM).[1] -

Dispense: Add 19

L of Master Mix to 384-well black low-binding plates. -

Titration: Add 1

L of Inhibitor 1 (serial dilution in DMSO). Final DMSO concentration should be <5%. -

Incubation: Incubate for 60 minutes at room temperature in the dark to reach equilibrium.

-

Read: Measure Fluorescence Polarization (Ex: 485 nm / Em: 535 nm).

-

-

Data Analysis:

Caption: Schematic of the Fluorescence Polarization workflow. Inhibitor 1 displaces the fluorescent probe, causing a measurable drop in polarization.

Limitations & Critical Considerations

While YAP-TEAD Inhibitor 1 is the most potent non-covalent binder in its class, researchers must account for specific limitations during experimental design.

Cellular Permeability

Despite its high affinity in cell-free assays (

-

Implication: It will not show potent activity in standard cell proliferation assays (e.g., MTT/CellTiter-Glo) unless modified (e.g., Tat-tagging) or introduced via electroporation.[1]

-

Recommendation: Use this inhibitor primarily for:

Oxidation Sensitivity

The peptide contains a disulfide bridge (Hcy-Cys).[1]

-

Storage: Must be stored lyophilized at -20°C.

-

Solution: Avoid repeated freeze-thaw cycles. In assay buffers, include mild reducing agents (like TCEP) cautiously, or ensure the buffer is fresh to prevent disulfide scrambling, although the cyclic bond is generally stable.

References

-

Zhang, Z., et al. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction."[1][6][7] ACS Medicinal Chemistry Letters, 5(9), 993–998.[6][7][8]

-

Zhou, Z., et al. (2015). "The Hippo pathway in heart development, regeneration, and diseases." Circulation Research, 116(8), 1431-1447.[1]

-

[1]

- Context: Discusses the therapeutic potential of targeting the YAP-TEAD interface.

-

-

Noland, C.L., et al. (2016). "Palmitoylation of TEAD Transcription Factors Is Required for Their Stability and Function." Structure, 24(1), 179-186.[1]

Sources

- 1. YAP-TEAD Inhibitor 1 | C93H144ClN23O21S2 | CID 118714486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting Hippo pathway by specific interruption of YAP-TEAD interaction using cyclic YAP-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Technical Guide: Peptide 17 IC50 25 nM TEAD1 Binding Assay

[1]

Executive Summary

This guide details the biochemical characterization and assay protocol for Peptide 17 , a potent cyclic peptide inhibitor of the YAP-TEAD protein-protein interaction (PPI). Identified through structure-based design, Peptide 17 mimics the YAP

The YAP-TEAD complex is the distal effector of the Hippo signaling pathway, a prime therapeutic target for cancers driven by YAP hyperactivation.[1][2] Disrupting this large, shallow surface area is challenging; however, Peptide 17 utilizes a disulfide bond to constrain its conformation, replacing a native cation-

Mechanistic Foundation

The Hippo Pathway & YAP-TEAD Interface

The Hippo pathway regulates organ size and tumorigenesis.[1][3] When the pathway is "OFF," YAP (Yes-Associated Protein) translocates to the nucleus and binds TEAD (Transcriptional Enhanced Associate Domain) transcription factors.

The interaction relies on three interfaces.[1][4][5][6] Interface 3 , involving the YAP

Peptide 17 Design Logic

-

Critical Modification: A disulfide bridge (C87–C96) replaces the native interaction between Arg87 and Phe96. This locks the peptide into the bioactive

-loop conformation. -

Optimization: Leucine 91 is substituted with Norleucine (Nle) to enhance hydrophobic packing.

-

Result: A cyclic 17-mer with

nM and

Figure 1: Mechanism of Action. Peptide 17 acts as a competitive antagonist, displacing YAP from TEAD1 by occupying the Interface 3 hydrophobic pocket.

Experimental Protocol: TR-FRET Competition Assay

To validate the 25 nM IC50, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF/TR-FRET) assay. This method is superior to ELISA or SPR for throughput and minimizes wash-step artifacts.

Assay Principle

-

Donor: Europium (Eu)-labeled anti-His antibody binding to His-tagged TEAD1.[9]

-

Acceptor: XL665 (or d2)-labeled Streptavidin binding to Biotinylated-YAP peptide (native tracer).

-

Signal: When TEAD1 binds YAP-Biotin, Donor and Acceptor are proximal -> FRET signal (665 nm).

-

Inhibition: Peptide 17 displaces YAP-Biotin -> Loss of FRET signal.

Reagents & Materials

| Component | Specification | Concentration (Stock) |

| Target Protein | Human TEAD1 (YBD domain), His-tagged | 5 |

| Tracer Peptide | Biotin-YAP (Residues 50-171 or 60-100) | 10 |

| Test Compound | Peptide 17 (Cyclic, >95% Purity) | 10 mM (in DMSO) |

| Detection Reagent A | Anti-6His-Europium Cryptate | 100X |

| Detection Reagent B | Streptavidin-XL665 | 100X |

| Assay Buffer | PBS, 0.1% BSA, 0.05% Tween-20, 1 mM DTT | 1X |

| Plate | 384-well, Low Volume, White | N/A |

Step-by-Step Workflow

Step 1: Preparation of Working Solutions

-

TEAD1 Mix: Dilute His-TEAD1 to 4 nM in Assay Buffer. Add Anti-6His-Europium (final conc. ~0.5 nM).[10]

-

Tracer Mix: Dilute Biotin-YAP to 20 nM in Assay Buffer. Add Streptavidin-XL665 (final conc. ~10 nM).

-

Note: Concentrations should be optimized via a Cross-Titration matrix to ensure the assay window is within the linear range (

of tracer).

-

Step 2: Compound Serial Dilution

-

Prepare a 10-point serial dilution of Peptide 17 in DMSO (Top conc: 10

M). -

Dilute 1:100 into Assay Buffer to create a 4X intermediate working solution (Final DMSO < 1%).

Step 3: Assay Assembly (10

-

Add 2.5

L of Peptide 17 (4X) to the plate. -

Add 2.5

L of TEAD1/Eu-Ab Mix (4X). Incubate 15 mins at RT. -

Add 5.0

L of Tracer/SA-XL665 Mix (2X). -

Seal plate and incubate for 60–120 minutes at Room Temperature.

Step 4: Data Acquisition

-

Read on an HTRF-compatible reader (e.g., PHERAstar, EnVision).

-

Excitation: 337 nm (Laser/Flash lamp).

-

Emission 1: 615 nm (Donor).

-

Emission 2: 665 nm (Acceptor).

Figure 2: TR-FRET Assay Workflow.[9] Sequential addition ensures equilibrium competition between Peptide 17 and the Tracer.

Data Analysis & Validation

Calculation of HTRF Ratio

Calculate the ratiometric signal to correct for quenching or well-to-well variability:

IC50 Determination

Plot log[Peptide 17] (x-axis) vs. HTRF Ratio (y-axis). Fit the data using a 4-parameter logistic (4PL) non-linear regression model:

-

Expected Result: The curve should show a sigmoidal dose-response with an inflection point (

) near 25 nM . -

Z-Prime (

): Calculate using positive (DMSO only) and negative (excess unlabeled YAP) controls. A robust assay must have

Troubleshooting Table

| Observation | Root Cause | Solution |

| Low Signal Window | Tracer/Protein concentrations too low | Titrate reagents; ensure [Protein] |

| IC50 Shift (>100 nM) | Incubation time insufficient | Extend incubation to 2–4 hours to reach equilibrium. |

| High Background | Non-specific binding of Eu-Ab | Add 0.1% BSA or low-concentration detergent (Tween-20). |

References

-

Zhang, Z., et al. (2014). Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction. ACS Medicinal Chemistry Letters, 5(9), 993–998.

-

[Link]

-

-

Zhou, Z., et al. (2015). Targeting Hippo pathway by specific interruption of YAP-TEAD interaction using cyclic YAP-like peptides. The FASEB Journal, 29(2), 724-732.

-

[Link]

-

-

BindingDB Entry. Assay details for YAP-TEAD Interaction Inhibitors.

-

[Link]

-

Sources

- 1. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Assay in Summary_ki [ww.w.bindingdb.org]

- 10. Selleck Chemical LLC YAP-TEAD Inhibitor 1 (Peptide 17) 1mg, Quantity: Each | Fisher Scientific [fishersci.com]

YAP-TEAD Inhibitor 1 (Peptide 17): Technical Profile & Usage Guide

[1]

Executive Summary

YAP-TEAD Inhibitor 1 (CAS 1659305-78-8), widely recognized in literature as Peptide 17 , is a potent, synthetic cyclic peptide engineered to disrupt the protein-protein interaction (PPI) between Yes-Associated Protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) transcription factors.[1][2][3][4]

Unlike small molecule inhibitors that may target upstream kinases (e.g., MST/LATS) or off-target sites, Peptide 17 acts as a direct competitive inhibitor. It mimics the TEAD-binding interface of YAP but with significantly enhanced affinity (

Chemical Identity & Physicochemical Profile[1][3][7][8][9][10][11]

YAP-TEAD Inhibitor 1 is a 17-mer peptide stabilized by a disulfide bridge and non-canonical amino acid substitutions to enhance proteolytic stability and binding affinity.[4]

Chemical Data Table

| Property | Specification |

| Common Name | YAP-TEAD Inhibitor 1; Peptide 17; YAP-TEAD-IN-1 |

| CAS Number | 1659305-78-8 |

| Molecular Formula | |

| Molecular Weight | 2019.86 Da |

| Sequence (One-Letter) | Ac-VP-F(3Cl)-Hcy-LRK-Nle-PASFCKPPE-NH2 |

| Modifications | N-term Acetylation; C-term Amidation; 3-Chloro-Phe (Pos 3); Homocysteine (Pos 4); Norleucine (Pos 8) |

| Cyclization | Disulfide bridge between Hcy4 and Cys13 |

| Appearance | White to off-white lyophilized solid |

| Purity (HPLC) | |

| Solubility | DMSO ( |

Structural Insight

The potency of Peptide 17 stems from "stapling" the peptide into a bioactive

Mechanistic Profile: The Hippo Pathway

The Hippo signaling pathway controls organ size and tumor suppression. When the pathway is "OFF" (or dysregulated in cancer), YAP translocates to the nucleus and binds TEAD, driving the expression of proliferation genes like CTGF and CYR61.

Mechanism of Action

Peptide 17 functions as a direct competitive antagonist . It occupies the YAP-binding pocket on TEAD transcription factors, preventing endogenous YAP from docking. This blockade sequesters TEAD in an inactive state, halting the transcription of oncogenic target genes.

Pathway Visualization

The following diagram illustrates the canonical Hippo pathway and the specific intervention point of Peptide 17.

Figure 1: Mechanism of Action.[5] Peptide 17 competitively binds TEAD, preventing YAP association and downstream oncogenic transcription.

Biological Activity & Pharmacology[7][11][12]

Binding Kinetics

-

Target: TEAD1 (and likely TEAD2-4 due to pocket conservation).

- (Interaction): 25 nM (measured via Fluorescence Polarization or AlphaScreen).

- (Affinity): 15 nM (TEAD1).[2][4][5][6]

Cellular Effects

In cell-based assays (e.g., NCI-H226 mesothelioma or HEK293T reporters), Peptide 17 treatment results in:

-

Transcriptional Suppression: Reduced mRNA levels of CTGF, CYR61, and ANKRD1.

-

Phenotypic Changes: Inhibition of cell proliferation, migration, and induction of apoptosis in YAP-dependent lines.

-

Renal Protection: In vivo studies suggest efficacy in reducing fibrosis and renal injury in hypertensive models (via Hippo modulation).[7]

Experimental Handling & Protocols

As a peptide, CAS 1659305-78-8 requires careful handling to prevent degradation or aggregation.

Solubility & Stock Preparation[3][14]

-

Primary Solvent: DMSO (Dimethyl Sulfoxide).

-

Alternative: Sterile water (due to charged residues Arg/Lys/Glu, it has good aqueous solubility, unlike many hydrophobic small molecules).

Protocol: Preparation of 10 mM Stock Solution

-

Calculate mass required:

. -

Add 49.5

L of anhydrous DMSO to 1 mg of powder. -

Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes at room temperature.

-

Aliquot into single-use vials (e.g., 10

L each) to avoid freeze-thaw cycles. -

Storage: Store aliquots at -80°C (stable for 6-12 months).

Cellular Assay Workflow

The following workflow ensures reproducible data when testing Peptide 17 in vitro.

Figure 2: Recommended experimental workflow for cellular assays.

Critical Usage Notes

-

Serum Stability: Peptides can degrade in serum. For assays

hours, consider replenishing the media with fresh compound or using low-serum (1%) media if cell viability permits. -

Control: Use a scrambled peptide sequence or inactive mutant (e.g., F3A mutation) as a negative control if available.

-

In Vivo Administration: For animal studies, formulation in PBS or saline is often feasible due to high aqueous solubility. Typical doses range from 1-10 mg/kg (IP or IV), though pharmacokinetic optimization (e.g., PEGylation) may be required for extended half-life.

References

-

Zhang Z, et al. (2014).[2][4] "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction." ACS Medicinal Chemistry Letters, 5(9), 993-998.[2][4] [Link]

- Zhou Z, et al. (2015). "Optimization of a Cyclic Peptide Inhibitor of YAP-TEAD Interaction." Molecular Pharmaceutics, 12(6).

Sources

- 1. selleck.co.jp [selleck.co.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Peptide 17 alleviates early hypertensive renal injury by regulating the Hippo/YAP signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Peptide 17: Structural Disruption of the YAP-TEAD Complex for Targeted Oncology

Executive Summary: The Hippo Pathway and the YAP-TEAD Bottleneck

The Hippo signaling pathway is a master regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway is a primary oncogenic driver in numerous malignancies, including lung cancer and mesothelioma[1]. At the core of this oncogenic signaling is the Yes-associated protein (YAP), a transcriptional co-activator that lacks its own DNA-binding domain. To exert its tumorigenic effects, YAP must translocate to the nucleus and form a complex with the TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors[2].

Historically, protein-protein interactions (PPIs) like the YAP-TEAD complex have been considered "undruggable" due to their expansive, flat surface areas[1]. However, the rational design of Peptide 17 —a highly constrained, disulfide-bridged macrocycle—has proven that targeting specific hydrophobic pockets within this interface is not only viable but highly efficacious[3]. This whitepaper dissects the structural biology, rational design, and experimental validation of Peptide 17 as a benchmark YAP-TEAD inhibitor.

Mechanistic Grounding: Deconstructing the YAP-TEAD Interface

The YAP TEAD-binding domain (TBD) is natively unfolded in isolation but adopts a highly structured conformation upon engaging the TEAD YAP-binding domain (YBD)[1]. This interaction spans three distinct interfaces:

-

Interface 1: An antiparallel beta-sheet.

-

Interface 2: An alpha-helix.

-

Interface 3 (YAP residues 86–100): A twisted Ω-loop (omega-loop) that docks deeply into a hydrophobic pocket on the TEAD surface[1].

Interface 3 contributes the majority of the binding energy, making it the critical hotspot for competitive inhibition[1]. Peptide 17 was explicitly engineered to mimic and optimize this Ω-loop, displacing endogenous YAP and silencing downstream oncogenic targets like CTGF and Cyr61[2].

Fig 1. Mechanism of Peptide 17 disrupting the YAP-TEAD Interface 3 to halt oncogenic transcription.

Rational Design of Peptide 17

The evolution of Peptide 17 from a weak native sequence to a low-nanomolar inhibitor demonstrates the power of structure-based peptide engineering. The native YAP 84–100 sequence exhibits a weak inhibitory profile (IC50 = 37 μM)[3]. To transform this into a potent therapeutic tool, researchers employed two primary strategies: conformational constraint and hydrophobic optimization[3].

Conformational Constraint via Disulfide Engineering

In the native YAP-TEAD crystal structure, the Ω-loop is stabilized by a cation-π interaction between Arg87 and Phe96, which are separated by less than 5 Å[1]. To lock the peptide into this active conformation, researchers replaced this non-covalent interaction with a covalent disulfide bridge[4].

Causality: Standard Cysteine-Cysteine bridges often introduce steric strain. By substituting Arg87 with Homocysteine (Hcy) and Phe96 with Cysteine, the engineered bridge incorporates an extra methylene (-CH2-) spacer. This precisely matches the native <5 Å distance, rigidifying the macrocycle without distorting the binding geometry[1].

Hydrophobic Pocket Optimization

Alanine scanning revealed that specific residues could be mutated to drastically improve binding affinity[3].

-

Position 86 (Met → Phe(3-Cl)): Replacing Methionine with a meta-chloro substituted phenylalanine (Phe(3-Cl)) yielded the most significant gain in potency. The meta-substitution perfectly fills a hydrophobic sub-pocket on TEAD; ortho- and para-chlorinated variants proved >15-fold less potent due to steric clashing[1].

-

Position 91 (Leu → Nle): Norleucine (Nle) was introduced to maximize van der Waals contacts[1].

-

Position 93 (Asp → Ala): Removing the negatively charged Aspartic acid eliminated an electrostatic penalty, further boosting affinity[1].

Quantitative Data Summary

Table 1: Evolution of YAP-TEAD Peptide Inhibitors

| Construct | Sequence / Modifications | IC50 | Binding Affinity (Kd) |

|---|---|---|---|

| YAP 50–171 | Native full TEAD-binding domain | N/A | 40 nM[3] |

| YAP 84–100 | Native Interface 3 (VPMRLRKLPDSFFKPPE) | 37 μM[3] | N/A |

| Peptide 17 | Ac-VP-{Phe(3-Cl)}-{Hcy}-LRK-{Nle}-PASFCKPPE-NH2 | 25 nM[3] | 15 nM[3] |

Table 2: Structural Rationale for Peptide 17 Modifications

| Position (YAP) | Native Residue | Peptide 17 Modification | Structural Rationale |

|---|---|---|---|

| 86 | Met | Phe(3-Cl) | Meta-chloro substitution optimally fills the TEAD hydrophobic pocket[1]. |

| 87 & 96 | Arg & Phe | Hcy & Cys | Replaces native cation-π interaction with a covalent disulfide bridge to lock the Ω-loop[1]. |

| 91 | Leu | Nle (Norleucine) | Enhances hydrophobic packing within the binding interface[1]. |

| 93 | Asp | Ala | Removes electrostatic penalty, increasing overall binding affinity[1]. |

Experimental Protocols for Validation

To ensure rigorous scientific integrity, any laboratory utilizing Peptide 17 must employ self-validating assay systems. Below are the definitive protocols for validating target engagement and phenotypic efficacy.

Protocol A: In Vitro GST Pull-Down Assay (Target Engagement)

This cell-free assay isolates the direct protein-protein interaction, eliminating confounding cellular variables to prove direct competitive inhibition.

-

Immobilization: Bind 2 μg of GST-tagged TEAD (YAP-binding domain, residues 209-426) to glutathione agarose beads in a binding buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40)[5].

-

Pre-Incubation (The Causality Step): Pre-incubate the beads with a concentration gradient of Peptide 17 (1 nM to 2 μM) for 30 minutes at 4°C[5]. Why? This allows the peptide to occupy the TEAD hydrophobic pocket and establish equilibrium before encountering the native ligand.

-

Competition: Add 2 μg of His-tagged YAP (residues 50-171) to the reaction mixture and incubate for an additional 2 hours at 4°C[5].

-

Stringent Washing: Wash the beads three times with the binding buffer to remove non-specifically bound proteins.

-

Elution & Detection: Elute the complexes by boiling in SDS sample buffer. Resolve via SDS-PAGE and quantify YAP displacement using Western Blot with an anti-YAP1 primary antibody[5].

-

Self-Validation Controls:

-

Negative Control: A scrambled version of Peptide 17 to ensure disruption is sequence-specific.

-

Baseline Control: Vehicle (DMSO) to establish maximum YAP-TEAD binding.

-

Fig 2. Step-by-step GST pull-down workflow for validating Peptide 17 target engagement in vitro.

Protocol B: Cellular Functional Assays (Phenotypic Validation)

To demonstrate that biochemical disruption translates to therapeutic efficacy, Peptide 17 must be evaluated in YAP-driven cancer models (e.g., A549 lung cancer cells)[2].

-

Cell Culture & Delivery: Culture A549 cells in appropriate media. Because highly constrained peptides often suffer from poor membrane permeability, encapsulate Peptide 17 in a polymer hybrid protein moiety prior to administration[2]. Why? This ensures efficient intracellular delivery to the nucleus where the YAP-TEAD complex resides.

-

Transcriptional Silencing: After 24 hours of treatment, extract total RNA. Perform RT-qPCR to quantify the expression of direct YAP-TEAD target genes, specifically CTGF and Cyr61[2]. A dose-dependent decrease confirms on-target transcriptional silencing.

-

Apoptosis Quantification: After 48-72 hours, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via Fluorescence-Activated Cell Sorting (FACS) to quantify the proportion of apoptotic cells[2].

-

Self-Validation Controls:

-

Specificity Control: Monitor total YAP protein levels via Western Blot. Peptide 17 should disrupt the complex without causing the degradation of the YAP protein itself.

-

Off-Target Control: Test the peptide in a YAP-independent cell line to confirm that observed cytotoxicity is strictly tied to Hippo pathway modulation.

-

Conclusion

Peptide 17 represents a triumph in structure-based drug design, successfully drugging a challenging protein-protein interaction interface. By combining rational hydrophobic optimization with precise disulfide geometric constraints, it achieves an IC50 of 25 nM[3]. For drug development professionals, Peptide 17 serves not only as a potent tool compound for investigating Hippo pathway biology but also as a foundational scaffold for the development of next-generation YAP-TEAD therapeutics.

References

- Peptide 17, an inhibitor of YAP/TEAD4 pathway, mitigates lung cancer malignancy Source: Tropical Journal of Pharmaceutical Research URL

- YAP-TEAD Inhibitor 1 (Peptide 17)

- Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction Source: ACS Medicinal Chemistry Letters URL

- YAP-TEAD-IN-1 Source: MedChemExpress URL

- Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction - PMC Source: NIH / PMC URL

- Structure-based design of potent linear peptide inhibitors of the YAP-TEAD protein-protein interaction derived from the YAP omega-loop sequence Source: Bioorganic & Medicinal Chemistry Letters URL

Sources

Engineering the YAP-TEAD Interface: Rational Design and Validation of a Cyclic 17-mer Peptide Antagonist

Executive Summary

The Hippo signaling pathway is a master regulator of cellular proliferation, apoptosis, and organ size. Dysregulation of this pathway—specifically the hyperactivation of its downstream effector, Yes-associated protein (YAP)—is a ubiquitous driver in multiple human malignancies. Because YAP lacks intrinsic DNA-binding activity, its oncogenic function relies entirely on forming a protein-protein interaction (PPI) with the TEA domain (TEAD) family of transcription factors.

Historically, PPIs have been considered "undruggable" due to their expansive, flat interfaces. However, the rational design of Peptide 17 , a conformationally constrained cyclic 17-mer peptide, has proven that the YAP-TEAD interface can be disrupted with nanomolar affinity. This whitepaper provides an in-depth technical analysis of the structural biology, rational design causality, and biophysical validation protocols required to study and utilize this potent YAP antagonist.

Mechanistic Rationale: The YAP-TEAD Interface

The YAP-TEAD complex interacts across three distinct interfaces. Interface 1 and Interface 2 contribute to binding, but Interface 3 is the most critical for complex stability and transcriptional activation .

At Interface 3, residues 86–100 of human YAP fold into a twisted-coil, three-dimensional conformation known as an

-

Hydrophobic Core Insertion: Residues M86, L91, and F95 anchor the loop into the TEAD pocket.

-

Intramolecular Cation-

Interaction: An electrostatic interaction between R87 and F96 stabilizes the loop's twisted architecture.

While the native YAP peptide (YAP84–100) can bind TEAD, it does so weakly (

Figure 1: The Hippo signaling cascade and the pharmacological intervention point of the cyclic 17-mer YAP antagonist at TEAD Interface 3.

De Novo Design of the 17-mer Cyclic Antagonist (Peptide 17)

To engineer a potent antagonist, researchers systematically optimized the native YAP84–100 sequence through truncation, amino acid substitution, and macrocyclization . The design of Peptide 17 (Ac-VP-{Phe(3-Cl)}-{Hcy}-LRK-{Nle}-PASFCKPPE-NH2) relies on three causal modifications:

Conformational Constraint via Disulfide Bridging

The native, dynamic cation-

Hydrophobic Core Optimization

-

M86 to Phe(3-Cl): The native methionine was replaced with a meta-chloro substituted phenylalanine. The meta-chloro group perfectly fills a cryptic hydrophobic sub-pocket within TEAD, maximizing van der Waals contacts.

-

L91 to Nle (Norleucine): Replacing the branched leucine with the straight-chain aliphatic norleucine allows the side chain to pack more deeply into the TEAD hydrophobic groove without inducing steric clashes.

Helix/Loop Propensity Tuning

An alanine scan revealed that mutating the native aspartic acid at position 94 to alanine (D94A) improved binding. Removing the negative charge eliminated a repulsive electrostatic interaction at the periphery of the binding pocket.

Structure-Activity Relationship (SAR) Profile

| Peptide Variant | Sequence / Key Modifications | ||

| WT YAP84–100 | VPMRLRKLPDSFFKPPE (Native) | ~37.0 | >1000 |

| Linear Intermediate | VPMRLRKLPA SFFKPPE (D94A mutation) | ~15.0 | N/A |

| Peptide 17 | Ac-VP-{Phe(3-Cl)}-{Hcy}-LRK-{Nle}-PASFCKPPE-NH2 | 0.025 | 15 |

Data summarized from Zhang et al., 2014 .

Biochemical and Biophysical Validation Protocols

To ensure rigorous validation of YAP-TEAD disruptors, orthogonal assays must be employed. Below are the standard, self-validating protocols used to quantify the efficacy of Peptide 17.

AlphaLISA High-Throughput Interaction Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is the gold standard for measuring PPI disruption due to its high signal-to-noise ratio and lack of wash steps .

Causality of Assay: When His-YAP and GST-TEAD interact, they bring the Anti-His Donor bead and Glutathione Acceptor bead within 200 nm of each other. Laser excitation (680 nm) of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent emission at 615 nm. Peptide 17 competitively displaces YAP, increasing the distance between the beads and quenching the signal.

Figure 2: Step-by-step AlphaLISA workflow for quantifying YAP-TEAD protein-protein interaction disruption.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). Dilute recombinant His-YAP and GST-TEAD1 to a final well concentration of 10 nM.

-

Antagonist Titration: In a 384-well OptiPlate, dispense Peptide 17 in a 12-point dose-response curve (ranging from 10

to 0.1 nM). -

Complex Formation: Add the His-YAP and GST-TEAD1 mixture to the wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

-

Bead Incubation: Add Glutathione Acceptor beads (10

final). Incubate for 1 hour. Under subdued light, add Anti-His Donor beads (10 -

Signal Acquisition: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm; Emission: 615 nm). Calculate the

using a 4-parameter logistic non-linear regression model.

GST Pull-Down Validation

While AlphaLISA provides quantitative affinity, GST pull-down confirms that the peptide can disrupt the physical co-precipitation of the complex in a heterogeneous matrix.

Step-by-Step Protocol:

-

Matrix Preparation: Bind 20

of recombinant GST-TEAD1 to 30 -

Antagonist Competition: Pre-incubate the GST-TEAD1 bound beads with 2

of Peptide 17 for 30 minutes. -

Protein Capture: Add 20

of recombinant His-YAP (or 500 -

Elution and Detection: Wash the beads five times with binding buffer to remove unbound YAP. Elute the complexes by boiling in 2X SDS sample buffer. Analyze via SDS-PAGE and Western Blotting using an anti-YAP primary antibody.

Translational Outlook

Peptide 17 represents a watershed moment in Hippo pathway targeting, proving that the flat, featureless Interface 3 of TEAD can be drugged with high affinity (

Current drug development efforts are leveraging the structural blueprint of Peptide 17 to design next-generation therapeutics. Strategies include fusing the peptide to cell-penetrating sequences (e.g., TAT peptides), utilizing nanoparticle delivery systems, or using the Peptide 17-TEAD co-crystal structure as a pharmacophore model for in silico screening of orally bioavailable small molecules.

References

-

Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction ACS Medicinal Chemistry Letters (2014) URL:[Link]

-

Targeting Hippo pathway by specific interruption of YAP-TEAD interaction using cyclic YAP-like peptides The FASEB Journal (2015) URL:[Link]

-

Aurintricarboxylic acid is a canonical disruptor of the TAZ-TEAD transcriptional complex PLoS ONE (2022) URL:[Link]

A Technical Guide to Characterizing Peptide 17: A Novel Modulator of the Hippo-YAP/TAZ Pathway in Cancer Cells

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in human cancers.[1][2][3] Its downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), are potent oncoproteins that drive cell proliferation, metastasis, and therapeutic resistance.[4][5][6][7] Consequently, the YAP/TAZ-TEAD transcriptional complex has emerged as a high-value target for novel cancer therapeutics.[8][9] This guide provides a comprehensive framework for the preclinical characterization of "Peptide 17," a hypothetical novel peptide designed to modulate the Hippo pathway. We present an integrated series of validated experimental protocols, from initial target engagement and mechanistic validation to the assessment of downstream cellular and phenotypic consequences in cancer cell models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of targeted therapies.

Introduction: The Hippo Pathway as a Therapeutic Target in Oncology

The Hippo pathway is a highly conserved signaling cascade that functions as a tumor suppressor.[1][6][10] In its active state ("Hippo On"), a core kinase cassette, including MST1/2 and LATS1/2, phosphorylates and inactivates the oncoproteins YAP and TAZ.[6][11][12] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation.[10][11] However, in many cancers, this pathway is inhibited ("Hippo Off"), allowing YAP and TAZ to translocate to the nucleus.[13] There, they bind to TEA domain (TEAD) transcription factors, driving the expression of a battery of genes that promote hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, metabolic reprogramming, and metastasis.[4][5][6][14]

The direct inhibition of the interaction between YAP/TAZ and TEAD transcription factors represents a promising therapeutic strategy.[8][15] Several approaches are being explored, including small molecules that bind to the TEAD lipid pocket and peptides designed to disrupt the protein-protein interface.[15][16][17] This guide outlines a systematic approach to evaluate a novel therapeutic candidate, designated Peptide 17 , hypothesized to function as a disruptor of the YAP/TAZ-TEAD interaction.

The following sections detail a logical, multi-stage experimental workflow. This workflow begins with confirming direct molecular interaction, proceeds to verify the intended mechanistic effect on downstream gene transcription, and culminates in the characterization of the desired anti-cancer phenotypic outcomes.

Part 1: Mechanistic Validation of Peptide 17

The foundational step in characterizing any targeted therapeutic is to confirm its direct engagement with the intended molecular target and its proposed mechanism of action at the molecular level. For Peptide 17, we hypothesize that it physically binds to TEAD transcription factors, thereby competitively inhibiting the binding of YAP/TAZ.

Experiment 1: Quantifying Direct Target Engagement via Surface Plasmon Resonance (SPR)

Causality: Before investigating cellular effects, it is crucial to confirm that Peptide 17 physically and directly binds to its intended target, TEAD. Surface Plasmon Resonance (SPR) is a label-free, real-time technique ideal for quantifying the kinetics (association and dissociation rates) and affinity of peptide-protein interactions.[18][19][20]

-

Immobilization:

-

Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

-

Immobilize recombinant human TEAD4 protein onto the chip surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target level of ~2000 Resonance Units (RU).

-

Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

-

-

Binding Analysis:

-

Prepare a dilution series of Peptide 17 in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range appropriate for the expected affinity, typically from low nanomolar to high micromolar (e.g., 10 nM to 10 µM).

-

Inject each concentration of Peptide 17 over the TEAD4 and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).

-

Between each concentration, regenerate the sensor surface using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound peptide without denaturing the immobilized TEAD4.

-

-

Data Analysis:

-

Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer-only (zero concentration) injection.

-

Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).

-

Experiment 2: Confirming Disruption of the YAP-TEAD Complex in Cells

Causality: While SPR confirms direct binding in vitro, it is essential to demonstrate that Peptide 17 can disrupt the native YAP-TEAD protein complex within the complex milieu of a cancer cell. Co-immunoprecipitation (Co-IP) is the gold-standard assay for this purpose.

-

Cell Culture and Treatment:

-

Culture a cancer cell line with known high YAP/TAZ activity (e.g., NCI-H226 mesothelioma cells, MDA-MB-231 breast cancer cells) to ~80-90% confluency.

-